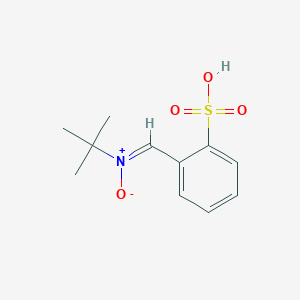
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide, commonly known as BSPI, is a water-soluble compound that has gained significant attention in the field of scientific research. It is a highly versatile compound that has been used in various applications, including biochemical assays, protein labeling, and fluorescence microscopy.
作用機序
BSPI works by binding to proteins through a covalent bond between the sulfonic acid group and the protein's amino group. This binding results in the formation of a stable adduct that can be detected using various analytical techniques. BSPI has been shown to bind to a wide range of proteins, including enzymes, antibodies, and receptors.
生化学的および生理学的効果
BSPI has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the activity or stability of most proteins, making it an ideal tool for studying protein function. However, it has been shown to affect the activity of some enzymes, which should be taken into consideration when designing experiments.
実験室実験の利点と制限
One of the main advantages of BSPI is its high water solubility, which makes it easy to incorporate into biological systems. It also has minimal effects on the biochemical and physiological properties of most proteins, making it an ideal tool for studying protein function. However, BSPI has some limitations. It can only be used to label proteins with an amino group, which limits its applicability. Additionally, BSPI has a relatively short half-life, which may limit its use in some experiments.
将来の方向性
BSPI has a wide range of potential future applications in scientific research. One potential direction is the development of new BSPI derivatives that can label proteins with different functional groups. Another direction is the development of new analytical techniques that can detect BSPI-labeled proteins with higher sensitivity and specificity. Finally, BSPI can be used in combination with other labeling techniques to study complex biological systems.
合成法
BSPI can be synthesized through a multistep process that involves the reaction of tert-butylamine with 2-nitrobenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The amine is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form BSPI.
科学的研究の応用
BSPI has been widely used in scientific research due to its unique properties. It is a highly water-soluble compound that can be easily incorporated into biological systems. BSPI has been used in various applications, including protein labeling, fluorescence microscopy, and biochemical assays. It has been used to study protein-protein interactions, protein folding, and enzyme kinetics.
特性
CAS番号 |
113443-50-8 |
|---|---|
製品名 |
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC名 |
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16)/b12-8- |
InChIキー |
UEDWDOQXHOTTRB-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)O)/[O-] |
SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |
正規SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |
関連するCAS |
73475-11-3 (hydrochloride salt) |
同義語 |
2-SPBN 2-sulfoxy phenyl-N-tert-butylnitrone sodium salt N-tert-butyl-(2-sulfophenyl)nitrone N-tert-butyl-alpha-(2-sulfophenyl)nitrone sodium 2-sulfophenyl-N-tert-butyl nitrone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
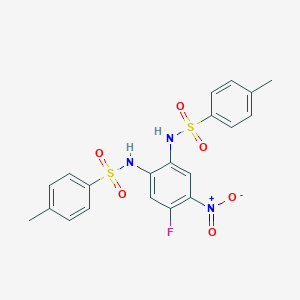

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

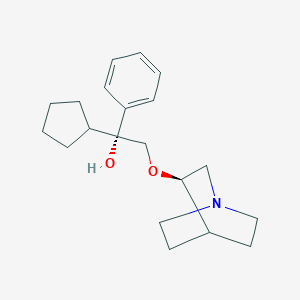

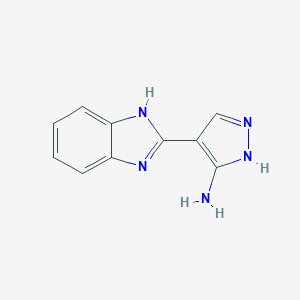
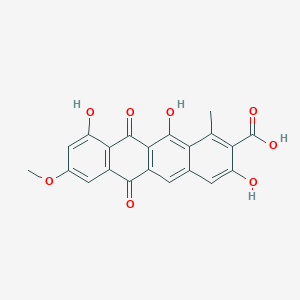
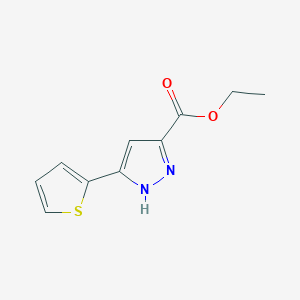

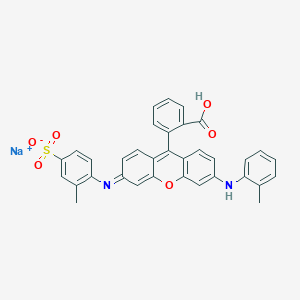
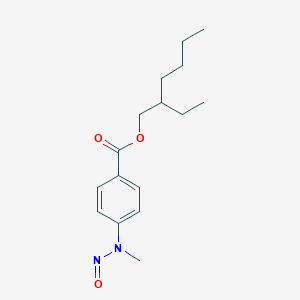
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)